molecular formula C20H21F3N4O3S B2702061 2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acetamide CAS No. 897452-93-6

2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acetamide

Cat. No.: B2702061
CAS No.: 897452-93-6
M. Wt: 454.47
InChI Key: XBEZHCSDRPCNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H21F3N4O3S and its molecular weight is 454.47. The purity is usually 95%.
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Scientific Research Applications

Absorption, Metabolism, and Excretion Studies

Research into compounds with complex structures often involves understanding their pharmacokinetics, including how they are absorbed, metabolized, and excreted in the body. For example, studies on related compounds like mirabegron have detailed the mass balance and metabolite profiles in humans, offering insights into the drug's behavior in the body without focusing on drug dosage or side effects (Takusagawa et al., 2012). Such studies are crucial for identifying potential therapeutic applications and optimizing drug formulations.

Properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)-2-oxo-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O3S/c1-13(28)26-8-10-27(11-9-26)19(30)17(29)24-7-6-16-12-31-18(25-16)14-2-4-15(5-3-14)20(21,22)23/h2-5,12H,6-11H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEZHCSDRPCNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.